molecular formula C23H16N2O4 B2841301 2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-26-8

2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2841301
CAS No.: 883955-26-8
M. Wt: 384.391
InChI Key: MAYNHXOAHZTAAQ-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C23H16N2O4 and its molecular weight is 384.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound is a key intermediate in the synthesis of various heterocyclic compounds, demonstrating the versatility of furan derivatives in constructing biologically active molecules. For instance, the synthesis of compounds based on reactions of arylmethylidene derivatives of furan-2(3H)-ones with binucleophilic reagents leads to the formation of pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series. These compounds have shown pronounced plant-growth regulatory activity, underlining their potential in agricultural applications (Aniskova, Grinev, & Yegorova, 2017).

Efficient Synthesis Techniques

One study highlighted a facile synthesis of 1,4-bis(furo[2,3-d]pyrimidine-2,4(1H,3H)-dione-5-yl)benzenes through a one-pot three-component reaction. This method allows for the preparation of highly substituted furopyrimidinones in high yields and purity under mild conditions, which could be beneficial for the development of novel pharmaceuticals and materials (Teimouri & Bazhrang, 2006).

Environmental and Synthetic Chemistry

Another research focus is on ecofriendly synthesis methods, such as the regioselective one-pot synthesis of chromeno[4,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives. This approach utilizes ultrasound irradiation in the presence of chitosan, highlighting advancements in green chemistry and the potential for synthesizing complex molecules with minimal environmental impact (Gomha & Badrey, 2013).

Antimicrobial Activity

The synthesis of chromeno pyrimidinone derivatives and their evaluation for antimicrobial activity represent a significant application in medicinal chemistry. These compounds have been synthesized using Bronsted acidic ionic liquid as a catalyst and tested against various bacterial and fungal strains, showcasing the potential for developing new antimicrobial agents (Banothu & Bavanthula, 2012).

Advanced Material Applications

The compound and its derivatives are also explored for advanced material applications, such as in the design and synthesis of novel chromophores with aggregation-induced emission (AIE) characteristics. These materials are investigated for their photophysical properties and potential applications in sensing, highlighting the compound's role in the development of innovative materials with unique optical properties (Yan et al., 2017).

Properties

IUPAC Name

2-(furan-2-yl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c26-20-16-9-4-5-10-17(16)29-22-19(20)23(27)25(13-12-15-7-2-1-3-8-15)21(24-22)18-11-6-14-28-18/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYNHXOAHZTAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.